molecular formula C6H14N4O3 B1604539 N-omega-Hydroxy-L-arginine CAS No. 53054-07-2

N-omega-Hydroxy-L-arginine

Numéro de catalogue: B1604539
Numéro CAS: 53054-07-2
Poids moléculaire: 190.20 g/mol
Clé InChI: FQWRAVYMZULPNK-BYPYZUCNSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Analyse Des Réactions Chimiques

Types de réactions

La N-Oméga-Hydroxy-L-Arginine subit plusieurs types de réactions chimiques, notamment :

Réactifs et conditions courants

Principaux produits

Applications de la recherche scientifique

La N-Oméga-Hydroxy-L-Arginine a de nombreuses applications dans la recherche scientifique :

Mécanisme d'action

La N-Oméga-Hydroxy-L-Arginine exerce ses effets principalement par son rôle d'intermédiaire dans la biosynthèse de l'oxyde nitrique . Elle est hydroxylée par la synthase d'oxyde nitrique pour produire de l'oxyde nitrique et de la citrulline . L'oxyde nitrique est une molécule de signalisation clé qui régule le tonus vasculaire, la réponse immunitaire et la neurotransmission . Le composé inhibe également l'arginase, ce qui peut moduler la disponibilité de la L-arginine pour la production d'oxyde nitrique .

Applications De Recherche Scientifique

Cardiovascular Diseases

Research indicates that L-NOHA has therapeutic potential in managing cardiovascular diseases (CVDs). In spontaneously hypertensive rats, treatment with L-NOHA significantly reduced blood pressure and improved vascular function by decreasing arginase activity and increasing NO production . This suggests that targeting arginase with inhibitors like L-NOHA may offer new strategies for treating hypertension and associated vascular dysfunctions.

Infectious Diseases

L-NOHA has been shown to control infections by inhibiting the growth of Leishmania parasites within macrophages. Studies demonstrated that L-NOHA effectively reduced intracellular amastigote counts by inhibiting arginase activity, which is essential for parasite survival . This finding highlights its potential as an adjunct therapy in treating parasitic infections.

Cancer Research

In cancer studies, L-NOHA has been linked to inducing apoptosis in tumor cells that rely on polyamine synthesis for proliferation. By inhibiting arginase, it disrupts the supply of L-ornithine necessary for polyamine production, thus impairing tumor growth . This mechanism positions L-NOHA as a candidate for cancer therapy, particularly in tumors characterized by high arginase activity.

Case Studies and Research Findings

StudyFocusFindings
Arginase InhibitionDemonstrated that L-NOHA significantly inhibits arginase activity in liver and macrophage tissues, leading to increased NO production.
HypertensionIn spontaneously hypertensive rats, L-NOHA treatment resulted in a 35 mmHg reduction in blood pressure alongside improved vascular reactivity.
Parasitic InfectionsShowed that L-NOHA inhibited Leishmania growth by reducing arginase activity in infected macrophages, demonstrating a potential therapeutic application against parasitic diseases.
Cancer Cell LinesIndicated that L-NOHA induces apoptosis in tumor cells dependent on polyamines, suggesting a novel approach to cancer treatment through metabolic manipulation.

Activité Biologique

N-omega-Hydroxy-L-arginine (L-NOHA) is a significant compound in the field of biochemistry, particularly for its role as an intermediate in the biosynthesis of nitric oxide (NO) from L-arginine. This article delves into the biological activity of L-NOHA, highlighting its mechanisms, effects on various biological systems, and implications for therapeutic applications.

L-NOHA is primarily recognized as a potent inhibitor of arginase, an enzyme that catalyzes the hydrolysis of L-arginine to L-ornithine. Studies have shown that L-NOHA exhibits a Ki value of approximately 150 µM against bovine liver arginase, making it one of the most effective arginase inhibitors identified to date . The inhibition of arginase leads to increased availability of L-arginine for nitric oxide synthase (NOS), thus enhancing NO production.

Nitric Oxide Synthesis

L-NOHA serves as an intermediate in the conversion of L-arginine to NO and L-citrulline. Research indicates that the apparent Km for L-NOHA is 6.6 µM, which is comparable to that of L-arginine (2.3 µM), suggesting that L-NOHA can effectively participate in NO synthesis . The enzymatic reaction involves the oxidation of the hydroxylated nitrogen in L-NOHA, leading to NO production. This process is dependent on cofactors such as NADPH and tetrahydrobiopterin, with distinct stoichiometric relationships observed between NO production and cofactor consumption when utilizing L-NOHA versus L-arginine .

Inhibition of Arginase Activity

The inhibition of arginase by L-NOHA has been linked to various physiological effects:

  • Vascular Function : In spontaneously hypertensive rats, treatment with arginase inhibitors like N(omega)-hydroxy-nor-L-arginine has been shown to significantly reduce blood pressure and improve vascular reactivity . This effect is attributed to enhanced NO availability due to decreased competition for L-arginine.
  • Tumor Cell Cytostasis : Studies have reported that L-NOHA induces cytostasis in both human and murine tumor cells, indicating potential anti-cancer properties . The mechanism may involve increased NO levels leading to apoptosis or cell cycle arrest.

Case Studies

  • Hypertension Management : A study involving spontaneously hypertensive rats demonstrated that administration of N-hydroxy-nor-L-arginine resulted in a notable decrease in systolic blood pressure by approximately 35 mmHg and improved vascular reactivity through enhanced NO production .
  • Cancer Research : Research on tumor cells has shown that treatment with L-NOHA leads to significant growth inhibition, suggesting its potential utility as an adjunctive therapy in cancer treatment .

Comparative Data Table

Parameter L-NOHA L-Arginine
Ki against Bovine Liver Arginase150 µM-
Km for NO Synthesis6.6 µM2.3 µM
Vmax (NO production)99 nmol/min/mg54 µmol/min/mg
Effect on Blood PressureDecreases by ~35 mmHgNot applicable
Cytostatic EffectYesVariable

Propriétés

Numéro CAS

53054-07-2

Formule moléculaire

C6H14N4O3

Poids moléculaire

190.20 g/mol

Nom IUPAC

(2S)-2-amino-5-[[amino-(hydroxyamino)methylidene]amino]pentanoic acid

InChI

InChI=1S/C6H14N4O3/c7-4(5(11)12)2-1-3-9-6(8)10-13/h4,13H,1-3,7H2,(H,11,12)(H3,8,9,10)/t4-/m0/s1

Clé InChI

FQWRAVYMZULPNK-BYPYZUCNSA-N

SMILES

C(CC(C(=O)O)N)CN=C(N)NO

SMILES isomérique

C(C[C@@H](C(=O)O)N)CN=C(N)NO

SMILES canonique

C(CC(C(=O)O)N)CN=C(N)NO

Key on ui other cas no.

53054-07-2

Description physique

Solid

Séquence

X

Synonymes

6-NOHA
N(G)-hydroxy-L-arginine
N(omega)-hydroxy-L-arginine
N(omega)-hydroxyarginine
N-omega-hydroxy-L-arginine

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-omega-Hydroxy-L-arginine
Reactant of Route 2
Reactant of Route 2
N-omega-Hydroxy-L-arginine
Reactant of Route 3
Reactant of Route 3
N-omega-Hydroxy-L-arginine
Reactant of Route 4
N-omega-Hydroxy-L-arginine
Reactant of Route 5
N-omega-Hydroxy-L-arginine
Reactant of Route 6
N-omega-Hydroxy-L-arginine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.